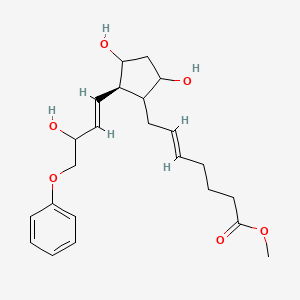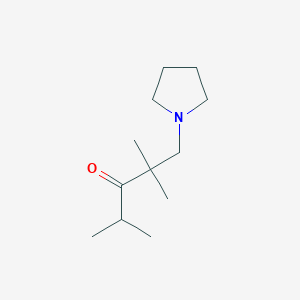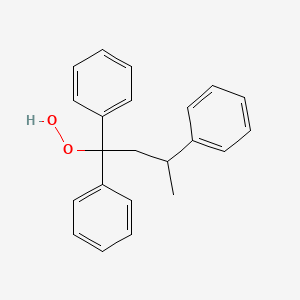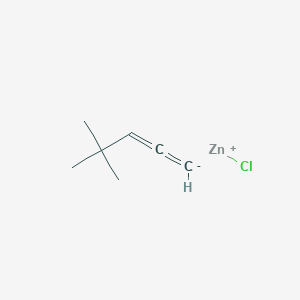
3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione is a synthetic organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a cyclooctyl group attached to the naphthalene ring, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione can be achieved through a multi-step process. One common method involves the condensation of 2-hydroxynaphthalene-1,4-dione with cyclooctyl derivatives under specific conditions. For instance, the reaction can be catalyzed by 4-dimethylaminopyridine (DMAP) in ethanol under microwave irradiation . Another method involves a three-component condensation reaction of 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and amines in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents and catalysts, such as nano copper (II) oxide, is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
Scientific Research Applications
3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione involves its interaction with cellular targets, leading to various biological effects. The hydroxyl group in the compound plays a crucial role in its redox potential and prooxidant activities . The compound can induce apoptosis in cancer cells by activating caspase-dependent pathways and downregulating the PI3K/AKT/mTOR pathway .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxynaphthalene-1,4-dione (Lawsone): Known for its biological activities and used in medicinal chemistry.
Lapachol: Another naphthoquinone derivative with anticancer properties.
Atovaquone: Used as an antimalarial drug.
Uniqueness
3-Cyclooctyl-4-hydroxynaphthalene-1,2-dione is unique due to the presence of the cyclooctyl group, which may enhance its biological activities and influence its chemical properties compared to other naphthoquinone derivatives.
Properties
CAS No. |
73356-06-6 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3-cyclooctyl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C18H20O3/c19-16-13-10-6-7-11-14(13)17(20)18(21)15(16)12-8-4-2-1-3-5-9-12/h6-7,10-12,19H,1-5,8-9H2 |
InChI Key |
ITCWSSHAQFKSDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


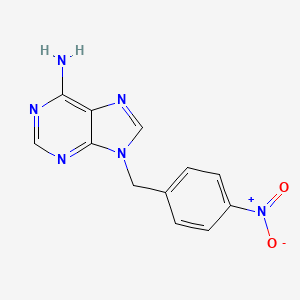


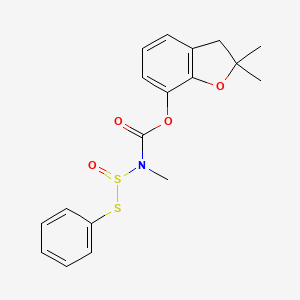
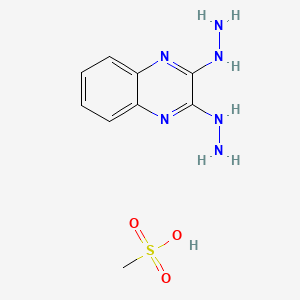
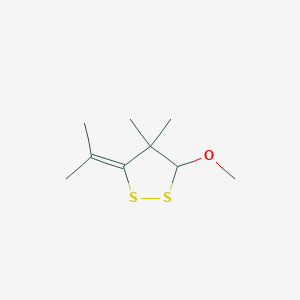
amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
